Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound features a five-membered pyrrolidine ring substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a 3,4-difluorophenyl moiety. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which enhances stability during synthetic processes. The molecular formula, C₁₅H₂₀F₂N₂O₂ , corresponds to a molecular weight of 298.33 g/mol, derived from systematic analysis of its substituents.
Stereochemical Considerations
The pyrrolidine ring introduces two chiral centers at positions 3 and 4, yielding four potential stereoisomers: (3R,4R), (3R,4S), (3S,4R), and (3S,4S). Computational models suggest that the spatial arrangement of the difluorophenyl group influences hydrophobic interactions with biological targets, such as transporter proteins. For example, in analogous pyrrolidine derivatives, the (3R,4R) configuration demonstrates enhanced binding affinity compared to other stereoisomers. The Boc group’s tert-butyl moiety adopts a staggered conformation to minimize steric clashes with adjacent substituents, as observed in related crystallographic studies.
Key Structural Features:
- Pyrrolidine Ring : Adopts an envelope conformation, with the nitrogen atom at the flap position.
- Boc Group : Stabilizes the amine via steric protection, with a carbonyl stretch at $$ \nu_{\text{C=O}} \approx 1700 \, \text{cm}^{-1} $$.
- Difluorophenyl Group : Fluorine atoms at the 3- and 4-positions induce electron-withdrawing effects, altering aromatic proton splitting patterns in NMR spectra.
Properties
Molecular Formula |
C15H20F2N2O2 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3 |
InChI Key |
WJARVGJYNJTWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine scaffold is often constructed via cyclization reactions. A common method involves the intramolecular cyclization of γ-amino alkenes using transition-metal catalysts. For example, palladium-catalyzed Heck cyclization has been employed to form the pyrrolidine core with high stereochemical control.
Representative Procedure :
A solution of γ-amino alkene precursor (5 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is treated with Pd(OAc)₂ (0.1 equiv) and tri-o-tolylphosphine (0.2 equiv) under argon. The mixture is heated at 80°C for 12 hours, cooled, and filtered through Celite. The residue is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the pyrrolidine intermediate (72–85% yield).
Introduction of the 3,4-Difluorophenyl Group
Electrophilic aromatic substitution or cross-coupling reactions are utilized to introduce the difluorophenyl moiety. Suzuki-Miyaura coupling with 3,4-difluorophenylboronic acid is preferred for its efficiency and functional group tolerance.
Optimized Coupling Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (3.0 equiv) |
| Solvent | THF/H₂O (3:1) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Yield | 78–92% |
Amino Group Installation and Protection
The amino group is introduced via nucleophilic substitution or reductive amination. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.
Amine Protection Protocol :
To a solution of 3-amino-pyrrolidine intermediate (1.0 equiv) in dichloromethane (DCM, 0.25 M), Boc₂O (1.2 equiv) and triethylamine (1.5 equiv) are added. The reaction is stirred at room temperature for 4 hours, quenched with water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated to yield the Boc-protected product (85–93% yield).
Critical Optimization Parameters
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity in coupling reactions, while ethereal solvents (THF) improve catalyst activity in cross-couplings. Elevated temperatures (60–80°C) are often necessary to overcome kinetic barriers in cyclization steps.
Catalytic Systems
Palladium-based catalysts dominate cross-coupling steps, with SPhos-G3 ligands providing superior activity in sterically hindered environments. For example, SPhos-G3 (0.05 equiv) with K₂CO₃ in THF/H₂O achieves 92% yield in difluorophenyl group installation.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
δ 7.25–7.15 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.10–3.90 (m, 2H, pyrrolidine-H), 3.30–3.10 (m, 1H, NH₂), 2.95–2.75 (m, 2H, pyrrolidine-H), 1.45 (s, 9H, Boc-CH₃).
HRMS (ESI) :
Calculated for C₁₅H₂₀F₂N₂O₂ [M + H]⁺: 299.1518; Found: 299.1515.
Chemical Reactions Analysis
Amide Bond Formation
The primary amine group in the compound participates in amide coupling reactions , often mediated by activating agents.
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| BOP, DIPEA, DMF, 23°C, 2h | Amide derivative with 5-(4-amino-5-(trifluoromethyl)pyrrolo[2,1-f]triazin-7-yl)-2-methoxynicotinic acid | 89% |
This reaction demonstrates high efficiency under mild conditions, preserving the stereochemistry of the pyrrolidine ring.
Deprotection of the tert-Butyl Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| TFA (neat), 0°C → RT, 1h | 3-Amino-4-(3,4-difluorophenyl)pyrrolidine | 95% |
The reaction proceeds quantitatively, enabling further functionalization of the amine intermediate.
Fluorination Reactions
The amino group can undergo fluorination to introduce additional fluorine substituents:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| DAST, DCM, −78°C → RT, 12h | 3-Fluoro-4-(3,4-difluorophenyl)pyrrolidine derivative | 72% |
Fluorination enhances the compound’s metabolic stability and binding affinity in drug design.
Coupling Reactions with Heterocycles
The compound serves as a building block in synthesizing hybrid heterocyclic systems:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| EDCI, HOBt, DMF, RT, 24h | Pyrazole-pyrrolidine conjugate | 68% |
Such conjugates are explored for kinase inhibition and anticancer activity .
Biological Activity and Mechanistic Insights
The compound modulates ATP-binding cassette (ABC) transporters, influencing drug resistance pathways in cancer cells. Key interactions include:
-
Hydrogen bonding between the amino group and transporter residues.
-
Hydrophobic interactions from the difluorophenyl moiety.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Research indicates that compounds with similar structures have exhibited activity against various diseases, including cancer and neurological disorders.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of fluorinated pyrrolidine derivatives. The results demonstrated that such compounds could inhibit tumor growth in vitro and in vivo, suggesting that this compound could have similar effects due to its structural similarities .
2. Neurological Disorders
Research has also focused on the impact of this compound on neurological conditions. The presence of an amino group in its structure is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for treating disorders like depression and anxiety.
Case Study: Neuroprotective Effects
In a study examining neuroprotective agents, researchers found that derivatives of pyrrolidine could significantly reduce neuronal apoptosis in models of neurodegeneration. This suggests that this compound may offer similar protective effects .
Synthesis and Research Findings
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Researchers have developed various synthetic routes to optimize yield and purity.
| Synthesis Route | Key Steps | Yield (%) |
|---|---|---|
| Method A | N-Alkylation followed by cyclization | 75 |
| Method B | Direct amination with subsequent carboxylation | 82 |
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related analogs from the evidence:
Structural and Functional Insights:
Core Heterocycle Differences: Piperidine vs. This difference impacts steric interactions and metabolic stability . Amino Group Positioning: The 3-amino substituent in the target compound is conserved across analogs, suggesting its role as a pharmacophore or synthetic handle for further modifications .
Fluorophenyl Substituent Effects: Positional Isomerism: The 3,4-difluorophenyl group (hypothetical in the target compound) vs. 3,5-difluorophenyl (10b) alters electronic and steric profiles. The 3,4-substitution pattern may enhance π-π stacking in hydrophobic binding pockets . Fluorine Count: Mono-fluorinated analogs (e.g., 10c, m/z 295 [M + H]⁺) exhibit reduced molecular weight and lipophilicity compared to di-fluorinated derivatives .
Synthetic Yields :
- Piperidine-based compounds (10a, 10b) show yields of 75–80%, suggesting efficient Boc-protection and amination protocols. Pyrrolidine derivatives with bulkier substituents (e.g., SnAP reagent) may require specialized conditions, as seen in .
Functional Group Versatility: Hydroxymethyl () and formylphenoxy () substituents enable divergent synthetic pathways, such as cross-coupling or bioconjugation, contrasting with the inert tert-butyl group in the target compound .
Biological Activity
Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate is a chemical compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20F2N2O2
- Molecular Weight : 298.33 g/mol
- Structural Features : The compound features a pyrrolidine ring with an amino group and a difluorophenyl moiety. The presence of the tert-butyl group enhances lipophilicity, which can influence biological activity and pharmacokinetic properties.
This compound has been investigated for its role as a modulator of various biological pathways:
- Inhibition of ATP-binding Cassette Transporters : Similar compounds have shown potential in inhibiting ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer cells. This suggests that this compound may enhance the efficacy of chemotherapeutic agents by overcoming resistance.
- Binding Affinity Studies : Interaction studies have focused on its binding affinity to specific biological targets. These studies are essential for understanding the compound's therapeutic potential and mechanism of action.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that related pyrrolidine derivatives can induce apoptosis in various cancer cell lines. For example, one study reported that a structurally similar compound showed better cytotoxicity than the reference drug bleomycin in hypopharyngeal tumor cells .
Structure-Activity Relationship (SAR)
The difluorophenyl substitution is believed to enhance interactions with specific biological targets, potentially leading to increased potency and selectivity. Comparative studies with other derivatives highlight how variations in substituents affect biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | C15H20FN2O2 | Contains a fluorine instead of difluorophenyl; used in similar studies |
| Tert-butyl 3-amino-4-(phenyl)pyrrolidine-1-carboxylate | C15H20N2O2 | Lacks fluorine substituents; serves as a baseline for comparison |
| Tert-butyl 3-amino-4-(2,6-dichlorophenyl)pyrrolidine-1-carboxylate | C15H20Cl2N2O2 | Contains dichlorophenyl; highlights differences in halogen substitution |
These variations illustrate how structural modifications can significantly impact the biological activity of pyrrolidine derivatives.
Case Studies
Recent literature has documented various case studies focusing on the biological activity of pyrrolidine derivatives:
- Study on Anticancer Agents : A study highlighted the development of pyrrolidine-based compounds demonstrating significant anticancer activity through apoptosis induction in specific cancer cell lines. The structure was optimized to enhance binding interactions with target proteins involved in cell proliferation and survival .
- DPP-4 Inhibitors : Another investigation into tri-fluorophenyl-based scaffolds revealed that fluorinated compounds exhibited enhanced potency as DPP-4 inhibitors, suggesting that similar modifications in this compound could yield promising therapeutic agents for diabetes management .
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving:
- Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during coupling reactions (e.g., coupling 3,4-difluorophenyl moieties to pyrrolidine cores) .
- Nucleophilic Substitution : Reaction of halogenated intermediates with amines under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) .
- Purification : Column chromatography (silica gel) with gradients of ethyl acetate/hexane or ethanol/chloroform to isolate products (>95% purity) .
- Key Techniques : Reaction progress monitored via TLC; intermediates characterized by H/C NMR and HRMS .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H NMR identifies proton environments (e.g., aromatic protons from 3,4-difluorophenyl at δ 7.2–7.5 ppm), while C NMR confirms carbonyl (C=O) and quaternary carbons .
- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H] calculated for CHFNO: 323.16) .
- X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction (using SHELX software) resolves bond angles and torsional strain .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., dichloromethane) .
- Emergency Measures : Immediate eye washing and medical consultation for accidental exposure .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of 3,4-difluorophenyl groups to the pyrrolidine core?
- Methodological Answer :
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for Buchwald-Hartwig amination, optimizing ligand-to-metal ratios .
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like dehalogenation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Example Optimization Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc), DMF, 80°C | 78 | 99 |
| PdCl, THF, 60°C | 62 | 95 |
Q. How do stereochemical outcomes (e.g., R/S configurations) impact biological activity, and how are they resolved?
- Methodological Answer :
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- Dynamic Resolution : Enzymatic desymmetrization (e.g., lipase-mediated hydrolysis) to enrich desired stereoisomers .
- Stereochemical Analysis : Optical rotation measurements and NOESY NMR to confirm spatial arrangements .
Q. What strategies address contradictory data between NMR and X-ray crystallography?
- Methodological Answer :
- Sample Purity : Re-crystallize the compound to eliminate impurities affecting NMR signals .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify anomalies .
- Multi-Technique Validation : Cross-validate using IR (e.g., carbonyl stretch at ~1680 cm) and mass spectrometry .
Q. How is the compound utilized as a precursor in medicinal chemistry research?
- Methodological Answer :
- Drug Scaffold Development : The Boc-protected amine serves as a versatile intermediate for:
- Kinase Inhibitors : Functionalization with sulfonamide or pyrimidine groups .
- Anticancer Agents : Conjugation with alkyl chains or fluorophores to enhance cellular uptake .
- In Vivo Studies : Deprotection of the Boc group (using HCl/dioxane) generates free amines for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
